N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a unique structure that includes an indole ring, a thiazolidinone ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-1-pentyl-1,2-dihydro-3H-indole-3-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloketones to yield the thiazolidinone ring. Finally, the benzamide group is introduced through an amide coupling reaction using benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar benzamide structure, used in the synthesis of high-performance polymers.
N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide: Unique due to the presence of both indole and thiazolidinone rings, which are not commonly found together in similar compounds.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, providing a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-3-9-14-25-17-13-8-7-12-16(17)18(21(25)28)19-22(29)26(23(30)31-19)24-20(27)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,24,27)/b19-18- |
InChI Key |
YSKJADSZTHNNGX-HNENSFHCSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
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